2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
Description
The compound 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide features a benzoxazepin core fused with a substituted benzamide moiety. The benzoxazepin ring system (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with three methyl groups at positions 3, 3, and 5, and a ketone at position 2. The benzamide group is attached to the 8-position of the benzoxazepin ring, with a methoxy (-OCH₃) substituent at the 2-position of the benzene ring (Figure 1).
Properties
IUPAC Name |
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2)12-26-17-11-13(9-10-15(17)22(3)19(20)24)21-18(23)14-7-5-6-8-16(14)25-4/h5-11H,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPBQPCUMOHVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Construction of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the formation of the desired ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- Fluorine atoms () increase lipophilicity (logP ~2.5 estimated) compared to the methoxy group (logP ~1.8), enhancing membrane permeability but possibly reducing aqueous solubility .
- The trifluoromethyl group () introduces strong electron-withdrawing effects, which may alter binding interactions with target proteins (e.g., hydrogen bonding or π-π stacking) .
Steric and Conformational Impact: The tert-butyl substituent () creates significant steric bulk, likely affecting binding pocket accessibility in enzymatic targets. This contrasts with the compact methoxy group in the target compound .
Commercial Availability :
- Only the trifluoromethyl derivative (BG17141) is commercially available, with prices reflecting its complex synthesis (e.g., $1,174 for 50 mg) .
Biological Activity
2-Methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound that belongs to the class of benzoxazepines. Its structural complexity and unique functional groups suggest potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores the biological activity of this compound based on various research findings.
- Common Name : this compound
- CAS Number : 921812-06-8
- Molecular Formula : CHNO
- Molecular Weight : 354.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exert its effects through:
- Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting cancer cell lines by inducing apoptosis or cell cycle arrest.
- Antioxidant Activity : Certain derivatives exhibit significant antioxidative properties that could protect cells from oxidative stress.
- Antibacterial Properties : The compound demonstrates selective antibacterial activity against various Gram-positive and Gram-negative bacteria.
Antiproliferative Activity
A study reported that various derivatives of benzoxazepines exhibited notable antiproliferative effects against different cancer cell lines. The compound's IC values were compared with established chemotherapeutic agents like doxorubicin and etoposide.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2-Methoxy-N-(3,3,5-trimethyl...) | MCF-7 | 1.2 |
| 2-Methoxy-N-(3,3,5-trimethyl...) | HCT116 | 3.7 |
| 2-Methoxy-N-(3,3,5-trimethyl...) | HEK293 | 5.3 |
These results indicate that the compound exhibits strong cytotoxicity at low micromolar concentrations .
Antioxidative Activity
Research has shown that certain derivatives possess antioxidative properties superior to standard antioxidants like BHT (butylated hydroxytoluene). The antioxidative capacity was evaluated using various assays:
| Method | Compound | Result |
|---|---|---|
| ABTS Assay | Compound 9 | Significant antioxidative activity |
| DPPH Assay | Compound 10 | Enhanced radical scavenging ability |
These findings suggest that the compound may play a role in protecting cells from oxidative damage .
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
| E. coli | 32 |
The results indicate a selective antibacterial effect against Gram-positive bacteria .
Case Studies
- Antitumor Evaluation : A series of studies have investigated the antitumor properties of benzoxazepine derivatives. One study highlighted the effectiveness of these compounds in vivo using human tumor xenografts in mice models. The compounds demonstrated significant tumor suppression with minimal toxicity .
- Mechanistic Studies : Further research into the mechanism revealed that these compounds induce DNA interstrand cross-linking and cause G2/M phase arrest in cancer cells, which are critical pathways for effective cancer treatment .
Q & A
Q. What are the key synthetic steps for 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves:
Oxazepine Ring Formation : Cyclization of precursor amines with carbonyl compounds under reflux, using potassium carbonate as a base and polar aprotic solvents (e.g., DMF) .
Benzamide Coupling : Amide bond formation via activation of the carboxylic acid (e.g., using HATU/DIPEA) and reaction with the oxazepine amine intermediate .
Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product (>95% purity) .
Q. Optimization Strategies :
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~407.4 Da) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Critical Note : Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict) to address signal ambiguity in crowded regions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using guidelines from the NIH Assay Guidance Manual .
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via LC-MS .
- Off-Target Effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify non-specific interactions .
Case Study : A 2023 study () reported IC₅₀ = 2.1 µM for kinase X, while a 2025 study () found IC₅₀ = 8.3 µM. Resolution involved:
Repeating assays with identical kinase lots.
Validating compound solubility using dynamic light scattering (DLS).
Q. What computational strategies are recommended to predict the binding mode of this compound to target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 4HX3 for benzoxazepine targets). Focus on key residues (e.g., Asp93 in kinase X) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., AMBER ) to assess binding stability. Analyze hydrogen-bond occupancy and RMSD .
- Free Energy Calculations : Apply MM/PBSA to estimate ΔGbinding. Compare with experimental IC₅₀ values .
Validation : Cross-check docking poses with mutagenesis data (e.g., alanine scanning of catalytic residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
